molecular formula C21H25NO4 B6262611 2-[4-(heptyloxy)benzamido]benzoic acid CAS No. 1556299-92-3

2-[4-(heptyloxy)benzamido]benzoic acid

Cat. No.: B6262611
CAS No.: 1556299-92-3
M. Wt: 355.4
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Description

2-[4-(heptyloxy)benzamido]benzoic acid is an organic compound with the molecular formula C21H25NO4. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a heptyloxy group attached to a benzamido moiety, which is further connected to a benzoic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(heptyloxy)benzamido]benzoic acid typically involves the following steps:

    Formation of 4-(heptyloxy)benzoic acid: This can be achieved through the etherification of 4-hydroxybenzoic acid with heptyl bromide in the presence of a base such as potassium carbonate.

    Amidation Reaction: The 4-(heptyloxy)benzoic acid is then reacted with 2-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(heptyloxy)benzamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamido or benzoic acid moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamido or benzoic acid derivatives.

Scientific Research Applications

2-[4-(heptyloxy)benzamido]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of liquid crystals and other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(heptyloxy)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(heptyloxy)benzoic acid
  • 2-aminobenzoic acid
  • 4-hydroxybenzoic acid

Uniqueness

2-[4-(heptyloxy)benzamido]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the heptyloxy group and the benzamido linkage differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

1556299-92-3

Molecular Formula

C21H25NO4

Molecular Weight

355.4

Purity

95

Origin of Product

United States

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